![molecular formula C17H20N2O2 B1384975 N-(5-Amino-2-methylphenyl)-3-propoxybenzamide CAS No. 1020054-14-1](/img/structure/B1384975.png)
N-(5-Amino-2-methylphenyl)-3-propoxybenzamide
Overview
Description
N-(5-Amino-2-methylphenyl)-3-propoxybenzamide (also known as AMPPA) is a synthetic amide that is used in a variety of scientific research applications due to its unique properties. AMPPA has been found to possess a variety of biochemical and physiological effects, and has been used to study the effects of various drugs and chemicals on the body.
Scientific Research Applications
Antimicrobial Activity
This compound has been synthesized and tested for in vitro antimicrobial activities against clinically isolated strains, suggesting potential use in developing new antimicrobial agents .
Structural Analysis
The crystal structure of this compound has been studied, providing insights into its molecular conformation and interactions, which can be valuable in drug design and other chemical applications .
Mechanism of Action
Target of Action
Similar compounds, such as n-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives, have been synthesized and studied for their antimicrobial activities against clinically isolated strains . These compounds also showed antioxidant activity .
Mode of Action
Related compounds have been found to exhibit antimicrobial and antioxidant activities . The antimicrobial activity could be due to the inhibition of essential microbial enzymes, while the antioxidant activity could be attributed to the neutralization of free radicals .
Biochemical Pathways
Based on the observed antimicrobial and antioxidant activities of related compounds , it can be inferred that the compound may interfere with microbial metabolic pathways and oxidative stress pathways.
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
Related compounds have demonstrated antimicrobial and antioxidant activities , suggesting that N-(5-Amino-2-methylphenyl)-3-propoxybenzamide may have similar effects.
Action Environment
The compound’s storage recommendations suggest that it should be kept in a dark place and in an inert atmosphere at 2-8°c , indicating that light, oxygen, and temperature may affect its stability.
properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-3-propoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-9-21-15-6-4-5-13(10-15)17(20)19-16-11-14(18)8-7-12(16)2/h4-8,10-11H,3,9,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWYBLNEHGPOQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-3-propoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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